

A Comparative Study of Carbomer 980 and Carbomer 940 in Topical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbomer 980

Cat. No.: B3030406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Carbomer 980 and Carbomer 940 are high molecular weight, cross-linked polyacrylic acid polymers that are widely used as gelling agents, thickeners, and stabilizers in topical pharmaceutical and cosmetic formulations.[1][2] While both serve similar functions, their distinct physicochemical properties significantly influence the performance and aesthetics of the final product. This guide provides an objective comparison of **Carbomer 980** and Carbomer 940, supported by experimental data and detailed methodologies, to aid researchers and formulators in selecting the optimal polymer for their specific application.

Core Physicochemical and Performance Differences

The primary distinctions between **Carbomer 980** and Carbomer 940 lie in their manufacturing process, which in turn affects their rheological properties, clarity, and ion tolerance. Historically, Carbomer 940 was polymerized using benzene as a solvent, whereas **Carbomer 980** is polymerized in a less toxic cosolvent system, making it a "toxicologically preferred" option.[3] This difference in the solvent system also leads to variations in the polymer's cross-linking structure, impacting its performance.[3]

Carbomer 980 is lauded for its exceptional clarity in gel formulations, making it ideal for products where transparency is a critical aesthetic attribute.[4] In contrast, gels formulated with Carbomer 940 can sometimes appear slightly turbid.[2] In terms of rheology, Carbomer 940 is known for its "short flow" property, meaning the gel is thick and does not drip, which is

desirable for products like styling gels and hand sanitizers.[4] **Carbomer 980**, while also an efficient thickener, can provide a smoother, more elegant feel in topical applications.[4]

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative differences between **Carbomer 980** and Carbomer 940 based on available data.

Property	Carbomer 980	Carbomer 940	Reference(s)
Polymerization Solvent	Cosolvent system (e.g., ethyl acetate and cyclohexane)	Benzene	[3]
Typical Viscosity (0.5% neutralised gel at 25°C, pH 7.3)	74,000 cP (Initial)	76,000 cP (Initial)	
Clarity	High to excellent transparency	Good clarity, may be slightly turbid	[1][2]
Rheology	Efficient thickener with a smooth feel	"Short flow," non-drip, high viscosity	[4]
Ion Resistance	Higher than Carbomer 940	Lower than Carbomer 980	[5][6]
Shear Sensitivity	Subject to some shear sensitivity	Little to no change in viscosity with shear	[7]
Recommended Dosage	0.2% - 1.0%	0.2% - 1.0%	[8]

Note: Viscosity is highly dependent on concentration, neutralization, pH, and the presence of other excipients.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Preparation of Carbomer Gels

A standardized method for preparing Carbomer gels is crucial for reproducible results.

Materials:

- **Carbomer 980** or Carbomer 940 powder
- Deionized water
- Neutralizing agent (e.g., Triethanolamine (TEA) or Sodium Hydroxide (NaOH) solution)
- Propylene glycol (optional, as a humectant)
- Glycerin (optional, as a humectant)
- Preservative (e.g., methylparaben, propylparaben)
- Active Pharmaceutical Ingredient (API), if applicable

Procedure:

- Weigh the required amount of Carbomer powder.
- In a beaker, slowly sprinkle the Carbomer powder into the deionized water while continuously stirring with a mechanical stirrer at a low to moderate speed (e.g., 500-800 rpm) to avoid clumping.
- Continue stirring until the polymer is fully dispersed and hydrated. This may take up to an hour. The dispersion will appear acidic (pH around 2.7-3.5).^[9]
- If other aqueous phase ingredients are used, they can be added at this stage.
- Slowly add the neutralizing agent dropwise while stirring until the desired pH (typically 6.0-7.5) is reached and a clear, viscous gel is formed.^[2]
- If an API is to be incorporated, it should be dissolved in a suitable solvent (e.g., ethanol, propylene glycol) and then slowly added to the gel with continuous mixing.

Viscosity Measurement

Viscosity is a critical parameter for topical formulations, affecting spreadability and feel. A rotational viscometer is commonly used for this measurement.

Equipment:

- Brookfield rotational viscometer (or equivalent)
- Appropriate spindle (e.g., T-bar spindle for high viscosity gels)
- Controlled temperature water bath ($25 \pm 1^{\circ}\text{C}$)

Procedure:

- Place the prepared Carbomer gel in a beaker and allow it to equilibrate to 25°C in the water bath.
- Select an appropriate spindle and rotational speed. For high viscosity gels, a lower speed is generally used to ensure the torque reading is within the instrument's optimal range (typically 10-90%).
- Immerse the spindle into the center of the gel, ensuring it does not touch the bottom or sides of the beaker.
- Allow the spindle to rotate for a set period (e.g., 1 minute) to achieve a stable reading.
- Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
- Measurements should be taken in triplicate for each sample.

In Vitro Drug Release Study

The Franz diffusion cell is a standard apparatus for evaluating the in vitro release of an active ingredient from a topical formulation.[\[10\]](#)

Equipment:

- Franz diffusion cells

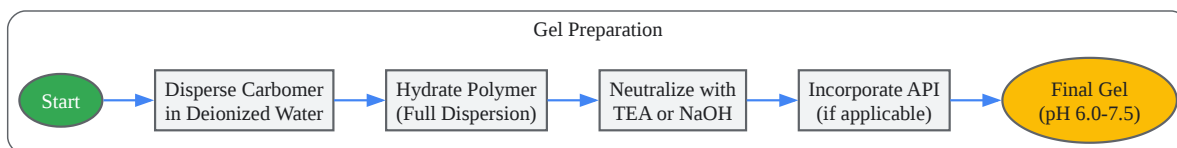
- Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin
- Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
- Magnetic stirrer
- Water bath maintained at $32 \pm 0.5^{\circ}\text{C}$ (to mimic skin surface temperature)
- Syringes for sampling
- Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
- Fill the receptor compartment with the degassed receptor medium and place a magnetic stir bar.
- Place the Franz diffusion cells in the water bath and allow the temperature of the receptor medium to equilibrate to 32°C .
- Apply a known quantity (e.g., 1 gram) of the Carbomer gel formulation evenly onto the surface of the membrane in the donor compartment.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- Analyze the collected samples for drug concentration using a validated analytical method.
- Calculate the cumulative amount of drug released per unit area over time.

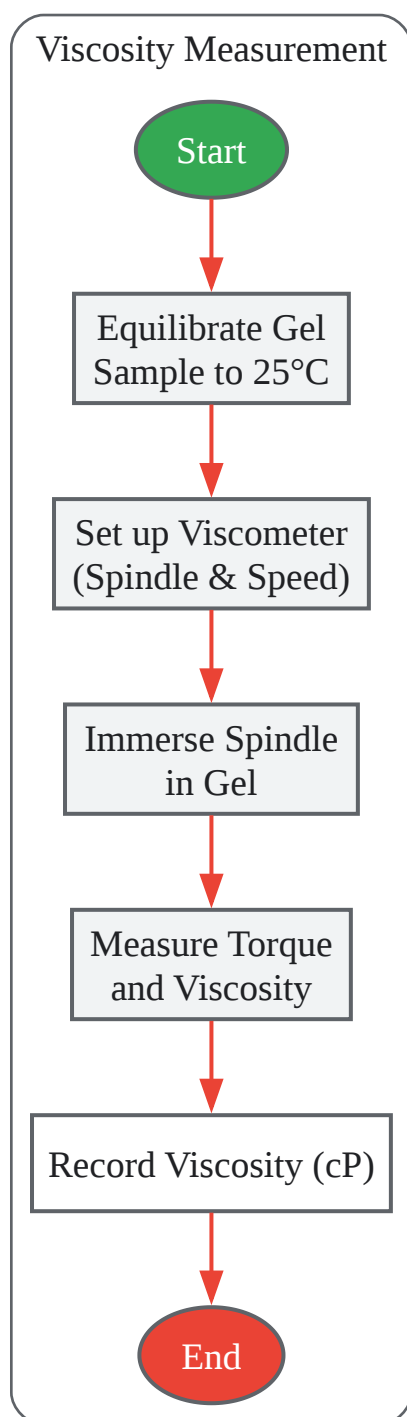
Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.



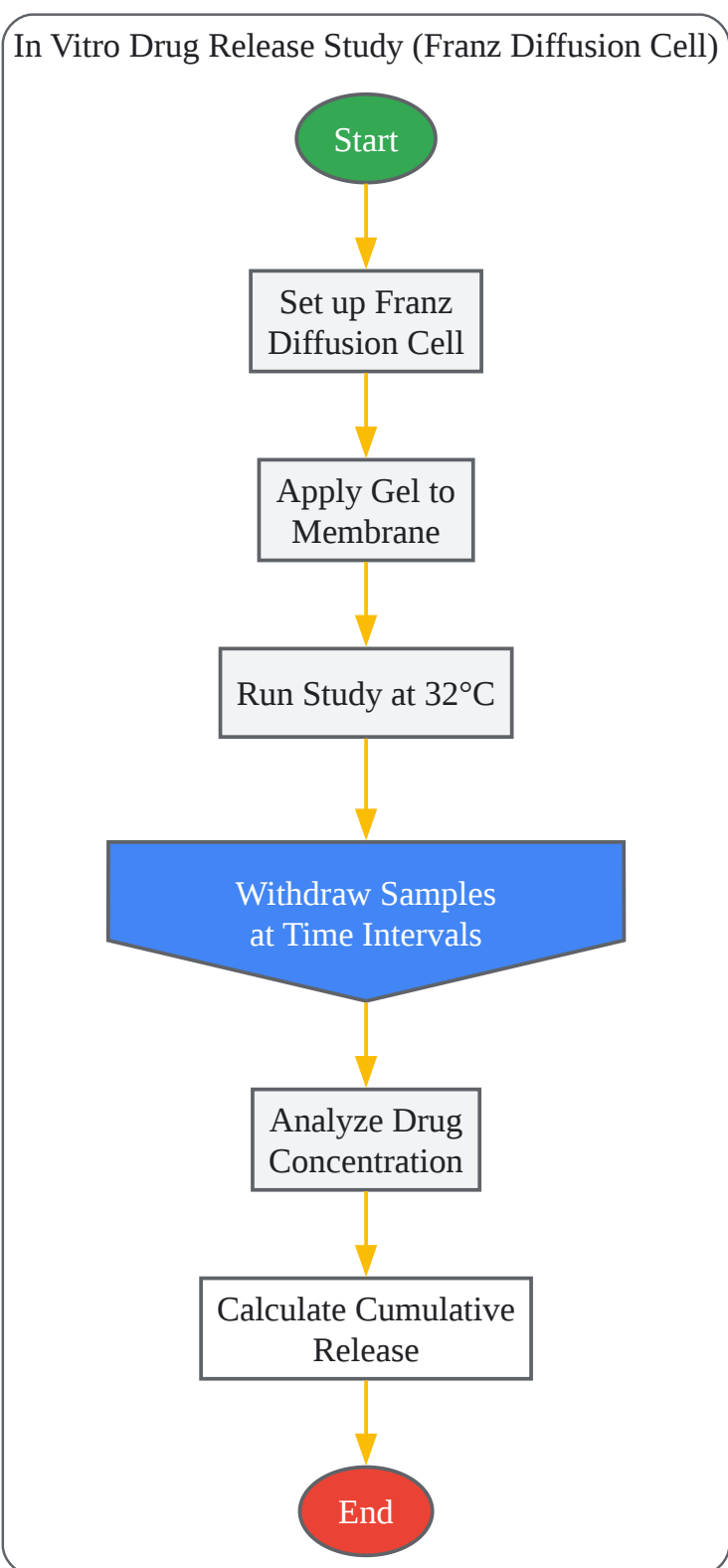
[Click to download full resolution via product page](#)

Gel Preparation Workflow



[Click to download full resolution via product page](#)

Viscosity Measurement Workflow



[Click to download full resolution via product page](#)

In Vitro Drug Release Study Workflow

Conclusion

The choice between **Carbomer 980** and Carbomer 940 for topical formulations is not a matter of one being definitively superior to the other, but rather which is more suitable for the desired product characteristics. **Carbomer 980** is the preferred choice for formulations requiring high clarity and a smooth, elegant feel. Its manufacturing process with a safer solvent system also aligns with modern toxicological preferences.[3] Carbomer 940, on the other hand, remains a robust and cost-effective option, particularly for high-viscosity, non-drip formulations where exceptional transparency is not the primary concern.[4][11]

For drug development professionals, the higher ion resistance of **Carbomer 980** may offer greater stability for formulations containing ionic active ingredients.[5][6] Ultimately, the selection should be based on a thorough evaluation of the formulation's requirements for viscosity, clarity, rheology, and compatibility with other excipients and the active pharmaceutical ingredient. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to make an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Difference between Carbomer 940 and Carbomer 980 Factory Sell Top Quality [biolyphar.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. Difference between carbomer 940 with carbomer 980 [nmcarbomer.com]
- 4. nbinno.com [nbinno.com]
- 5. The Difference Between Carbomer 980 and 940 [vacutaineradditives.com]
- 6. The Comparison Between Carbomer 980 And Carbomer 940 White Powder [vacutaineradditives.com]
- 7. monash.edu [monash.edu]
- 8. carbopol 940 gel formulation [nmcarbomer.com]

- 9. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbomer 940 vs. Carbomer Homopolymer: Which One Is Better for High-Viscosity Formulations? [elchemy.com]
- To cite this document: BenchChem. [A Comparative Study of Carbomer 980 and Carbomer 940 in Topical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030406#comparative-study-of-carbomer-980-vs-carbomer-940-in-topical-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com